molecular formula C11H10Br2O2 B12938992 Methyl 3-(4-(dibromomethyl)phenyl)acrylate

Methyl 3-(4-(dibromomethyl)phenyl)acrylate

Cat. No.: B12938992
M. Wt: 334.00 g/mol
InChI Key: SPSZEVYLVUSVGK-QPJJXVBHSA-N
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Description

Methyl 3-(4-(dibromomethyl)phenyl)acrylate is an organic compound with the molecular formula C11H10Br2O2 It is a derivative of acrylate, characterized by the presence of a dibromomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(dibromomethyl)phenyl)acrylate typically involves the bromination of methyl 3-(4-methylphenyl)acrylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(dibromomethyl)phenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-(dibromomethyl)phenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-(dibromomethyl)phenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(bromomethyl)phenyl)acrylate
  • Methyl 3-(4-(chloromethyl)phenyl)acrylate
  • Methyl 3-(4-(iodomethyl)phenyl)acrylate

Uniqueness

Methyl 3-(4-(dibromomethyl)phenyl)acrylate is unique due to the presence of two bromine atoms, which enhance its reactivity compared to its mono-brominated counterparts. This increased reactivity allows for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C11H10Br2O2

Molecular Weight

334.00 g/mol

IUPAC Name

methyl (E)-3-[4-(dibromomethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C11H10Br2O2/c1-15-10(14)7-4-8-2-5-9(6-3-8)11(12)13/h2-7,11H,1H3/b7-4+

InChI Key

SPSZEVYLVUSVGK-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C(Br)Br

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

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